molecular formula C8H10S2 B1607878 4-(Ethylthio)thiophenol CAS No. 56056-57-6

4-(Ethylthio)thiophenol

Cat. No.: B1607878
CAS No.: 56056-57-6
M. Wt: 170.3 g/mol
InChI Key: YIZJHQYLSZSTKQ-UHFFFAOYSA-N
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Description

4-(Ethylthio)thiophenol is an organic compound with the molecular formula C8H10S2. It is a derivative of thiophenol, where an ethylthio group is attached to the fourth position of the benzene ring. This compound is primarily used in research settings and has various applications in chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylthio)thiophenol typically involves the thiolation of thiophenol derivatives. One common method is the reaction of thiophenol with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the ethyl group replaces the hydrogen atom on the thiol group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale thiolation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-(Ethylthio)thiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(Ethylthio)thiophenol depends on its specific application. In chemical reactions, it acts as a nucleophile, participating in substitution and addition reactions. In biological systems, thiophenol derivatives can interact with various molecular targets, including enzymes and receptors, influencing their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-(Ethylthio)thiophenol is unique due to the presence of the ethylthio group, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for specific research applications where the ethylthio group provides distinct properties .

Properties

IUPAC Name

4-ethylsulfanylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S2/c1-2-10-8-5-3-7(9)4-6-8/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZJHQYLSZSTKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374554
Record name 4-(Ethylthio)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56056-57-6
Record name 4-(Ethylthio)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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